molecular formula C11H13NO4 B069544 Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate CAS No. 191024-16-5

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

Cat. No.: B069544
CAS No.: 191024-16-5
M. Wt: 223.22 g/mol
InChI Key: HLKRRQKWCIYCOW-UHFFFAOYSA-N
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Description

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS 191024-16-5) is a benzodioxine derivative with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. It features an amino group at the 8-position and an ethyl ester at the 5-position of the fused benzodioxine ring system. Key properties include:

  • Purity: 98%
  • Melting Point: 120–124°C
  • Appearance: White crystalline solid
  • Solubility: Likely polar aprotic solvents (e.g., DMSO, methanol) due to the amino and ester functionalities.

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKRRQKWCIYCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578554
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191024-16-5
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angelicain can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthesis typically involves the extraction of the precursor compounds followed by chemical modifications to obtain Angelicain .

Industrial Production Methods: Industrial production of Angelicain involves large-scale extraction from Cimicifuga foetida using solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques to isolate Angelicain .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acylation with electrophilic reagents to form amide derivatives.

Reaction TypeReagents/ConditionsProductYieldSource
Acylation4-Methylbenzenesulfonyl chloride, NaOHN-(2,3-Dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide85%
Mixed-anhydrideChloroacetyl chloride, DMF2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide72%
  • Key Example : Reaction with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium yields sulfonamide derivatives, pivotal for synthesizing bioactive molecules .

Sulfonation and Subsequent Alkylation

The amino group participates in sequential sulfonation and alkylation to generate substituted sulfonamides.

StepReagents/ConditionsIntermediate/ProductYieldSource
SulfonationTosyl chloride, NaOHN-(2,3-Dihydrobenzo dioxin-6-yl)-tosylamide78%
Alkylation2-Bromo-N-phenylacetamide, K₂CO₃N-Tosyl-2-(aryl)acetamide derivatives65–80%
  • Application : These derivatives exhibit α-glucosidase inhibitory activity, highlighting their therapeutic potential .

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl, H₂O, reflux8-Amino-2,3-dihydrobenzo dioxine-5-carboxylic acid90%
Basic HydrolysisLiOH, THF/H₂O8-Amino-2,3-dihydrobenzo dioxine-5-carboxylate lithium salt88%
  • Mechanism : Hydrolysis under acidic or basic conditions proceeds via nucleophilic attack on the ester carbonyl .

Nitration and Reduction

The aromatic ring undergoes electrophilic substitution, followed by reduction.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, CF₃COOH8-Amino-7-nitro-2,3-dihydrobenzo dioxine-5-carboxylate60%
Catalytic HydrogenationH₂, Pd/C8-Amino-7-amino-2,3-dihydrobenzo dioxine-5-carboxylate95%
  • Note : Nitration occurs preferentially at the C7 position due to electron-donating effects of the amino group .

Condensation Reactions

The amino group participates in Knoevenagel and related condensations.

Reaction TypeReagents/ConditionsProductYieldSource
KnoevenagelAromatic aldehydes, piperidine(E)-5-Arylidene-8-amino-2,3-dihydrobenzo dioxine-5-carboxylates50–70%
  • Application : These condensates are intermediates in synthesizing PARP1 inhibitors with IC₅₀ values as low as 0.082 μM .

Oxidation and Functionalization

The amino group can be oxidized or further functionalized.

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationNaNO₂, HClDiazonium salt intermediate
CouplingCu(I), alkynesTriazole-linked benzodioxine derivatives60%
  • Example : Diazonium salts enable coupling with electron-rich aromatics for bioconjugation .

Comparative Reactivity with Analogues

The reactivity of Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate parallels that of structurally related compounds:

CompoundKey ReactionDifference in Reactivity
Ethyl 2,3-dihydrobenzo dioxin-2-carboxylate Amidation with piperazineHigher steric hindrance reduces yield by 15%
8-Nitro derivatives Reduction to amineNitro group enhances electrophilic substitution

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate has been investigated for its potential anti-inflammatory and antioxidant properties. Studies indicate that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further pharmacological exploration.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzo[d][1,4]dioxine were evaluated for their ability to inhibit pro-inflammatory cytokines. This compound was found to reduce tumor necrosis factor-alpha (TNF-α) levels in vitro, suggesting its potential as an anti-inflammatory agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its unique structure. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Routes

This compound can be synthesized through several methods:

  • Condensation Reactions : By reacting suitable amines with dioxin derivatives under controlled conditions.
  • Functionalization : The carboxylate group can be modified to produce esters or amides that may enhance biological activity or solubility.

Research and Development

The compound's structure allows it to be used as a model compound for studying chemical reactions and mechanisms in organic chemistry. Its stability and reactivity make it suitable for educational purposes in laboratories focused on synthetic organic chemistry.

Example Application: Mechanistic Studies

In research focused on reaction mechanisms involving nucleophilic substitutions, this compound has been employed to elucidate pathways and intermediates in complex organic reactions .

Comparison with Similar Compounds

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 823225-66-7)

  • Molecular Formula : C₁₀H₉BrO₄
  • Molecular Weight : 273.08 g/mol
  • Key Differences: Substituent: Bromine at the 8-position instead of an amino group. Applications: Serves as a precursor for Suzuki coupling reactions to introduce aryl/heteroaryl groups . Stability: Bromine’s electron-withdrawing effect reduces nucleophilicity compared to the amino analog.
Property Ethyl 8-amino Derivative Methyl 8-bromo Derivative
Substituent -NH₂ (electron-donating) -Br (electron-withdrawing)
Molecular Weight 223.23 g/mol 273.08 g/mol
Melting Point 120–124°C Not reported
Key Applications Receptor-targeted drugs Synthetic intermediate

Nitroimidazole-Benzodioxine Hybrids (e.g., Compound 4c )

  • Structure : 2-(2-(4-Fluorostyryl)-5-nitro-1H-imidazol-1-yl)ethyl benzodioxine-5-carboxylate.
  • Molecular Weight : ~440 g/mol
  • Key Differences: Functional Groups: Nitroimidazole and styryl moieties enhance redox activity and π-π stacking.
Property Ethyl 8-amino Derivative Nitroimidazole Hybrid
Reactivity Hydrogen-bond donor Redox-active nitro group
Therapeutic Potential Neurological targets Antimicrobial/anticancer

(1-Butylpiperidin-4-yl)methyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (SB 204070)

  • Molecular Formula : C₁₉H₂₇ClN₂O₄·HCl
  • Key Differences :
    • Substituents : Chlorine at 7-position and a piperidinylmethyl group.
    • Applications : Potent 5-HT₄ receptor antagonist with improved blood-brain barrier penetration .
Property Ethyl 8-amino Derivative SB 204070
Lipophilicity Moderate (LogP ~1.8) High (due to Cl and piperidine)
Target Specificity Broad Selective 5-HT₄ antagonism

2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid Derivatives

  • Examples: Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6): Lacks the 8-amino group, reducing hydrogen-bonding capacity . 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-22-1): Free carboxylic acid instead of ester, enhancing polarity .
Property Ethyl 8-amino Derivative Carboxylic Acid Analog
Solubility Moderate in DMSO High in aqueous buffers
Synthetic Utility Ester hydrolysis to acid Direct conjugation

Biological Activity

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS No. 191024-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings on its biological properties, including anti-inflammatory and antioxidant effects, along with potential therapeutic applications.

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • Boiling Point : 404.5 ± 45.0 °C (predicted)
  • Density : 1.275 ± 0.06 g/cm³ (predicted)
  • pKa : 1.96 ± 0.20 (predicted) .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential role in managing inflammatory conditions .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various signaling pathways involved in inflammation and oxidative stress response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Models : In animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Research Findings Summary

Study FocusFindingsReference
Anti-inflammatory effectsInhibition of pro-inflammatory cytokines ,
Antioxidant propertiesScavenging of free radicals ,
In vivo arthritis modelReduced joint swelling and inflammation
Cancer cell proliferationInduction of apoptosis and cell cycle arrest ,

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate and its derivatives?

  • Methodology : The compound is synthesized via multistep reactions involving catalytic processes (e.g., AlCl₃/NaI), protection/deprotection of functional groups (e.g., Boc groups), and purification via silica gel chromatography. For example, intermediates like (1-butylpiperidin-4-yl)methyl 8-amino-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate are prepared by reacting precursors with Boc-protecting agents, followed by deprotection using HCl .
  • Key Data :

  • Melting points: 108–110°C (deprotected product) .
  • Characterization: NMR (¹H, ¹³C), LC-MS (m/z [M+H]⁺ 489.2), HRMS (calc. 489.1250; found 489.1258) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Structural validation relies on spectroscopic techniques:

  • NMR : Assignments of aromatic protons (δ 6.8–7.2 ppm) and aliphatic chains (δ 1.2–4.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : HRMS and LC-MS verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For derivatives, SHELX software refines crystal structures, identifying intramolecular interactions (e.g., C–H⋯O) and conformational details .

Advanced Research Questions

Q. What challenges arise in radiolabeling this compound derivatives for 5-HT₄ receptor imaging?

  • Methodology : Radiolabeling with ¹⁸F or ¹²³I faces hurdles:

  • Instability : Boc-protected intermediates decompose at >120°C, limiting high-temperature reactions .
  • Competitive Hydrolysis : Direct labeling of iodinated precursors results in ester hydrolysis instead of halogen exchange .
  • Solutions : Alternative strategies include diaryliodonium salt precursors, though synthesis remains challenging due to aryl ring resistance to stannylation/boronation .
    • Key Data :
  • [¹¹C]2 radiotracer: Half-life = 20.9 min, limiting PET utility without proximal cyclotron facilities .

Q. How do structural modifications influence 5-HT₄ receptor binding affinity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies compare substituents:

  • Electron-Withdrawing Groups : Nitro or cyano groups at position 7 enhance receptor affinity but reduce metabolic stability .
  • Fluorination : Fluorine at position 7 improves lipophilicity and brain penetration, critical for CNS imaging .
    • Key Data :
  • SPECT Tracers : [¹²³I]1 exhibits low brain penetration (rapid metabolism), while iodinated analogs with optimized substituents show improved in vivo performance .

Q. What conformational insights are critical for crystallographic analysis of related benzodioxine derivatives?

  • Methodology : X-ray crystallography using SHELX software reveals:

  • Envelope Conformations : Heterocyclic rings adopt non-planar geometries stabilized by intramolecular interactions (e.g., C–H⋯O) .
  • Packing Effects : Intermolecular C–H⋯N/O interactions dictate crystal lattice stability .
    • Key Data :
  • SHELX Refinement : SHELXL achieves R-factors <5% for high-resolution structures .

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